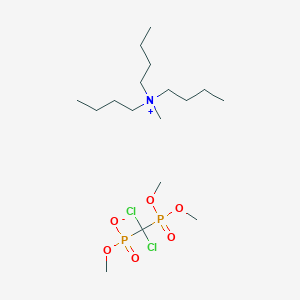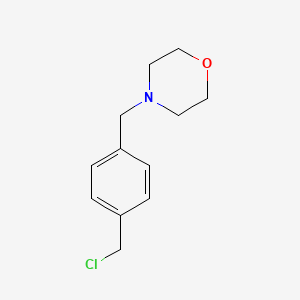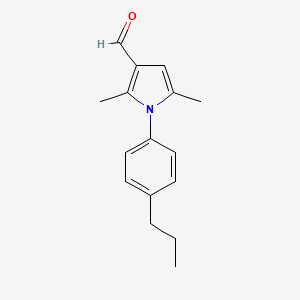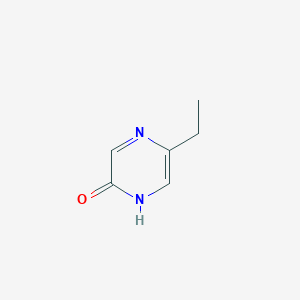
5-Ethylpyrazin-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethylpyrazin-2-OL: is a heterocyclic organic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and flavoring agents. The structure of this compound consists of a pyrazine ring substituted with an ethyl group at the 5-position and a hydroxyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpyrazin-2-OL can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethylamine with 2,3-dichloropyrazine in the presence of a base can yield this compound. The reaction typically requires heating and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethylpyrazin-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-Ethylpyrazine-2-carboxylic acid, while reduction can produce 5-Ethylpyrazin-2-amine.
Aplicaciones Científicas De Investigación
5-Ethylpyrazin-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Research has shown potential therapeutic applications in treating various diseases due to its biological activity.
Industry: It is used as a flavoring agent in the food industry and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Ethylpyrazin-2-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their activity. The compound can inhibit the growth of microorganisms by disrupting their cellular processes. Additionally, its ability to chelate metal ions makes it effective in various biochemical pathways.
Comparación Con Compuestos Similares
Pyrazine: The parent compound with no substituents.
2-Methylpyrazine: A similar compound with a methyl group at the 2-position.
2,3-Dimethylpyrazine: A compound with two methyl groups at the 2 and 3 positions.
Comparison: 5-Ethylpyrazin-2-OL is unique due to the presence of both an ethyl group and a hydroxyl group, which confer distinct chemical and biological properties. Compared to pyrazine and its methyl derivatives, this compound exhibits enhanced antimicrobial activity and different reactivity patterns due to the hydroxyl group.
Propiedades
Fórmula molecular |
C6H8N2O |
|---|---|
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
5-ethyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C6H8N2O/c1-2-5-3-8-6(9)4-7-5/h3-4H,2H2,1H3,(H,8,9) |
Clave InChI |
ZHVKDEUNAMGLSA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CNC(=O)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


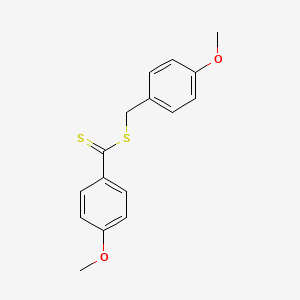
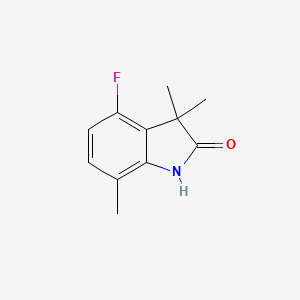
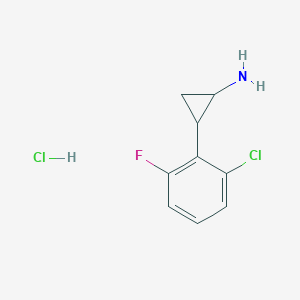
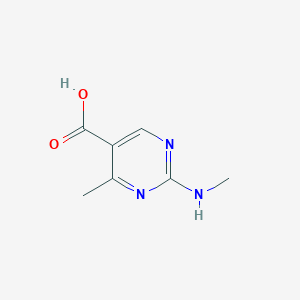
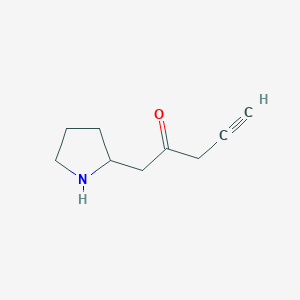


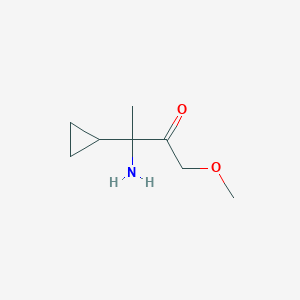
![[2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane](/img/structure/B13157426.png)

![6,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13157429.png)
